4,6-Dibromopyridin-3-amine: A Technical Guide for Researchers and Drug Development Professionals
4,6-Dibromopyridin-3-amine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of its Chemical Properties, Structure, Synthesis, and Potential Applications in Medicinal Chemistry
Introduction
4,6-Dibromopyridin-3-amine is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its pyridine core, substituted with two bromine atoms and an amino group, offers multiple reactive sites for the construction of more complex molecules. This unique arrangement of functional groups makes it an attractive starting material for the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. The presence of bromine atoms allows for facile modification through cross-coupling reactions, while the amino group can be derivatized or act as a key pharmacophoric feature. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4,6-dibromopyridin-3-amine, with a focus on its potential role in drug discovery and development.
Chemical Properties and Structure
| Property | Value | Reference |
| Molecular Formula | C₅H₄Br₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 251.91 g/mol | --INVALID-LINK-- |
| Appearance | Expected to be a solid at room temperature. | Inferred from related compounds |
| Melting Point | Data not available. (74-76 °C for 6-bromopyridin-3-amine) | [1] |
| Boiling Point | Data not available. | |
| Solubility | Expected to have varying solubility in organic solvents. | [2] |
| CAS Number | 50786-37-3 | [2] |
The structure of 4,6-dibromopyridin-3-amine consists of a pyridine ring with bromine atoms at positions 4 and 6, and an amino group at position 3.
Caption: Chemical structure of 4,6-dibromopyridin-3-amine.
Synthesis
A specific, optimized protocol for the synthesis of 4,6-dibromopyridin-3-amine is not extensively documented. However, a plausible and common method for the synthesis of brominated aminopyridines is the direct electrophilic bromination of the corresponding aminopyridine.[3] The amino group is a strong activating group, directing bromination to the ortho and para positions.[4] Therefore, direct bromination of 3-aminopyridine is expected to yield a mixture of brominated products, including 2-bromo-, 4-bromo-, 6-bromo-, and di-brominated isomers.[3] Separation of the desired 4,6-dibromo isomer would then be necessary.
Proposed Experimental Protocol: Dibromination of 3-Aminopyridine
This protocol is adapted from the established procedures for the bromination of aminopyridines.[3]
Materials:
-
3-Aminopyridine
-
N-Bromosuccinimide (NBS) (2.2 equivalents)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the 4,6-dibromopyridin-3-amine isomer.
Caption: Proposed workflow for the synthesis of 4,6-dibromopyridin-3-amine.
Chemical Reactivity and Experimental Protocols
The bromine atoms on the pyridine ring of 4,6-dibromopyridin-3-amine are expected to be reactive towards various transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5] These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are widely used in the synthesis of pharmaceutical compounds.[5]
Suzuki-Miyaura Coupling
This reaction enables the formation of a C-C bond between the bromopyridine and an organoboron compound.
Representative Experimental Protocol:
Materials:
-
4,6-Dibromopyridin-3-amine (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
To a reaction vessel, add 4,6-dibromopyridin-3-amine, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
This reaction facilitates the formation of a C-N bond between the bromopyridine and an amine.
Representative Experimental Protocol:
Materials:
-
4,6-Dibromopyridin-3-amine (1.0 eq)
-
Amine (primary or secondary, 1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by 4,6-dibromopyridin-3-amine and the amine coupling partner.
-
Seal the vessel and heat the mixture with stirring at 80-110 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Caption: General scheme for palladium-catalyzed cross-coupling reactions.
Potential in Drug Discovery and Development
While there is no specific biological activity reported for 4,6-dibromopyridin-3-amine itself, the aminopyridine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] Derivatives of brominated pyridines and aminopyridines have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[7][8][9][10][11][12]
The structure of 4,6-dibromopyridin-3-amine provides a versatile platform for the synthesis of kinase inhibitors. The amino group can act as a hydrogen bond donor, mimicking the hinge-binding interaction of ATP in the kinase active site. The two bromine atoms offer opportunities for selective functionalization to explore the surrounding binding pockets and optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of similar aminopyridine cores have shown inhibitory activity against a range of kinases, including:
-
Tyrosine Kinases: Such as TrkA, which is implicated in cancer and pain.[7]
-
Cyclin-Dependent Kinases (CDKs): Which are crucial for cell cycle regulation and are targets in cancer therapy.[12]
-
PI3K/AKT/mTOR pathway kinases: A central signaling pathway that controls cell growth and survival.[5]
A general workflow for screening potential kinase inhibitors derived from 4,6-dibromopyridin-3-amine would involve chemical synthesis followed by in vitro biochemical and cell-based assays.
Caption: A typical workflow for the discovery of kinase inhibitors.
A simplified representation of a generic kinase signaling pathway that could be targeted by derivatives of 4,6-dibromopyridin-3-amine is shown below.
Caption: A generic kinase signaling cascade and a potential point of inhibition.
Conclusion
4,6-Dibromopyridin-3-amine represents a promising, yet underexplored, chemical scaffold for the synthesis of novel, biologically active molecules. While specific experimental data for this compound is limited, its structural features and the well-established reactivity of related brominated aminopyridines suggest its significant potential in synthetic and medicinal chemistry. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the chemistry and potential applications of 4,6-dibromopyridin-3-amine and its derivatives, particularly in the exciting and impactful field of kinase inhibitor drug discovery.
References
- 1. 3-氨基-6-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ijssst.info [ijssst.info]
- 4. 6-Bromopyridin-3-amine | 13534-97-9 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
